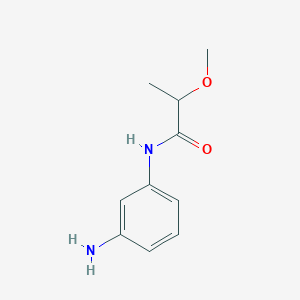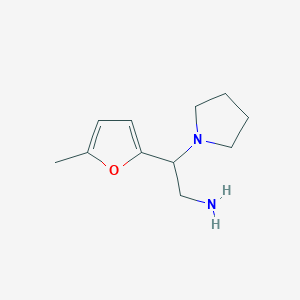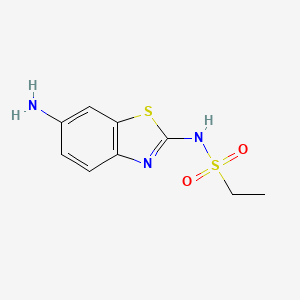![molecular formula C12H15N3 B3316794 {4-[(2-Methylimidazolyl)methyl]phenyl}methylamine CAS No. 954578-11-1](/img/structure/B3316794.png)
{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine” is based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure would require more specific information or computational chemistry analysis.Aplicaciones Científicas De Investigación
Methylglyoxal in Foods: A Critical Review
Methylglyoxal, a reactive carbonyl compound, is produced from sugar degradation and lipid oxidation in thermally processed foods. It can react with amino acids to yield various aroma compounds and act as a precursor for toxins like advanced glycation end products and acrylamide. The study highlights the dual nature of methylglyoxal in food processing—its beneficial role in flavor development and its potential health risks due to toxin formation. This review emphasizes the need for further research on dietary methylglyoxal–phenolic adducts' absorption, metabolism, and toxicology before employing polyphenols to control methylglyoxal in foods (Zheng et al., 2020).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258, known for strongly binding to the DNA minor groove, serves as a starting point for rational drug design due to its specificity for AT-rich sequences. It has been utilized in fluorescent DNA staining, highlighting its application in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Hoechst derivatives also find applications as radioprotectors and topoisomerase inhibitors, showcasing the compound's versatility in scientific research (Issar & Kakkar, 2013).
Chemistry of 4-(Dicyanomethylene)-3-Methyl-l-Phenyl-2-Pyrazoline-5-Ones
This review highlights the reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in the synthesis of heterocyclic compounds. DCNP serves as a valuable building block for creating diverse heterocycles, demonstrating its importance in synthetic chemistry. The unique reactivity of DCNP under mild conditions enables the generation of various heterocyclic compounds and dyes, underscoring its potential in innovative transformations (Gomaa & Ali, 2020).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines are integral to the development of novel optoelectronic materials. Incorporating these compounds into π-extended conjugated systems enhances luminescent and electroluminescent properties. This review underscores the significance of quinazoline and pyrimidine derivatives in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. It highlights the potential of these compounds in nonlinear optical materials and colorimetric pH sensors, pointing to their broad application spectrum in optoelectronic technologies (Lipunova et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, “{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methylamine”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, such as this compound, often interact with various enzymes in the human body .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability .
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {4-[(2-Methylimidazolyl)methyl]phenyl}methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Propiedades
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-14-6-7-15(10)9-12-4-2-11(8-13)3-5-12/h2-7H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSLMXHFKCBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[3-fluoro-4-(2-hydroxy-2-methylpropoxy)-2-methylphenyl]-](/img/structure/B3316713.png)
![2-ethyl-N-[4-[(E)-2-[4-[(E)-2-[4-[(2-ethyl-6-methylphenyl)phenyl-amino]phenyl]vinyl]phenyl]vinyl]phenyl]-6-methyl-N-phenyl-aniline](/img/structure/B3316718.png)


![2-[4-(1-Aminoethyl)phenoxy]acetamide](/img/structure/B3316772.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)

![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)



![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)
